Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Description
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) (CAS: 194659-03-5) is a first-generation Grubbs catalyst widely used in olefin metathesis reactions. Its molecular formula is C₄₁H₇₄Cl₂P₂Ru, with a molecular weight of 800.95 g/mol . The compound appears as a purple powder, melts at 160–165 °C, and is hygroscopic, requiring storage under inert conditions . Key structural features include two tricyclohexylphosphine (PCy₃) ligands and a 3-methyl-2-butenylidene (isopentenylidene) group. It is employed in cyclization, ring-opening, and cross-metathesis reactions, particularly for unhindered substrates .
Properties
IUPAC Name |
dichloro(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDKKABOVOFIV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449465 | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194659-03-5 | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Solvent Systems
Solvent choice significantly impacts catalyst stability and yield. Polar aprotic solvents like THF or dichloromethane are preferred due to their ability to dissolve both ruthenium precursors and phosphine ligands. Non-coordinating solvents (e.g., toluene) reduce ligand dissociation but may slow reaction kinetics .
Table 1: Solvent Effects on Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | −78 to 25 | 12 | 72 |
| Dichloromethane | 40 (reflux) | 8 | 65 |
| Toluene | 110 | 24 | 42 |
Data adapted from Hryniewicka et al. (2017) and patent WO2023036732A1 .
Purification and Characterization
Post-synthesis purification involves:
-
Filtration to remove insoluble salts (e.g., MgBr₂).
-
Recrystallization from dichloromethane/hexane (1:5 v/v) to yield orange-red crystals .
-
Elemental Analysis : Confirms C (61.3%), H (9.3%), Cl (8.8%), and P (7.7%) .
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 1.2–2.1 (m, PCy₃), 4.8 (s, CH carbene).
-
³¹P NMR : Single resonance at δ 32.5 ppm, confirming equivalent PCy₃ ligands .
Challenges and Decomposition Pathways
Catalyst decomposition during synthesis is mitigated by:
-
Avoiding Brønsted bases (e.g., amines), which deprotonate metallacyclobutane intermediates, leading to Ru–H species .
-
Using anhydrous solvents to prevent hydrolysis of the carbene ligand.
-
Storing the product under argon at −20°C to suppress phosphine ligand oxidation .
Industrial-Scale Production and Applications
Industrial protocols emphasize cost efficiency and scalability. Key adjustments include:
-
Replacing THF with 2-methyltetrahydrofuran (a greener solvent).
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 4–6 hours .
The catalyst’s utility in synthesizing pheromones (e.g., emerald ash borer attractants) and pharmaceuticals underscores its commercial relevance .
Chemical Reactions Analysis
Types of Reactions
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) is primarily involved in metathesis reactions, including:
Olefin Metathesis: This includes ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP).
Substitution Reactions: The compound can undergo ligand exchange reactions where the tricyclohexylphosphine ligands are replaced by other phosphines or similar ligands.
Common Reagents and Conditions
Typical reagents used in reactions with this compound include various olefins, alkenes, and phosphine ligands. The reactions are usually conducted under inert atmospheres to prevent oxidation, with solvents like dichloromethane, toluene, or tetrahydrofuran being commonly used. Reaction temperatures can vary but are often maintained between room temperature and 80°C.
Major Products
The major products of reactions involving this compound are typically the metathesis products, such as cyclic alkenes in RCM or mixed alkenes in CM. In substitution reactions, the products are new ruthenium complexes with different ligands.
Scientific Research Applications
Scientific Research Applications
-
Olefin Metathesis :
- Grubbs Catalyst 801 is primarily used in olefin metathesis reactions. This process involves the exchange of alkene groups between different olefins, leading to the formation of new alkenes. It has been employed extensively in the synthesis of pharmaceuticals and advanced materials.
- Case Study : In a study by Vougioukalakis and Grubbs (2010), the catalyst was utilized to synthesize complex cyclic structures, demonstrating its efficiency in creating intricate molecular frameworks .
-
Polymer Chemistry :
- The catalyst plays a crucial role in ring-opening metathesis polymerization (ROMP), which is used to create polymers with specific properties. The ability to control polymer architecture allows for the development of materials with enhanced performance characteristics.
- Case Study : A method developed by Hoveyda and Grubbs showcased the use of this catalyst in ROMP to produce high-performance polymers suitable for various industrial applications .
-
Synthesis of Fatty Alcohols and Aldehydes :
- Recent research has highlighted the application of Grubbs Catalyst 801 in the semi-biosynthetic production of fatty alcohols and aldehydes from unsaturated lipid moieties. This approach combines biological sources with chemical conversion methods.
- Data Table :
| Product Type | Source | Methodology |
|---|---|---|
| Fatty Alcohols | Unsaturated lipids | Chemical conversion using Grubbs Catalyst 801 |
| Fatty Aldehydes | Unsaturated lipids | Chemical conversion using Grubbs Catalyst 801 |
- This method is particularly useful for producing insect pheromones and fragrances, showcasing the catalyst's versatility beyond traditional applications .
- Catalytic Asymmetric Synthesis :
- The catalyst has been explored for its potential in asymmetric synthesis, where it aids in producing chiral compounds essential for pharmaceuticals. Its ability to facilitate enantioselective reactions opens new avenues in drug development.
- Case Study : Research has indicated that modifications to the ligand environment can enhance enantioselectivity, making Grubbs Catalyst 801 a candidate for future studies aimed at improving chiral synthesis .
Mechanism of Action
The mechanism by which Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) exerts its catalytic effects involves the formation of a metallacyclobutane intermediate. This intermediate is crucial in the metathesis process, allowing the exchange of alkylidene groups between olefins. The ruthenium center plays a pivotal role in stabilizing the intermediate and facilitating the reaction pathway.
Comparison with Similar Compounds
Second-Generation Grubbs Catalyst
Structure : [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium(II) (e.g., Grubbs Catalyst® M202, CAS: 246047-72-9) replaces one PCy₃ ligand with a sterically bulky N-heterocyclic carbene (NHC) ligand .
Key Differences :
- Activity : The NHC ligand enhances thermal stability and activity, enabling metathesis of electron-deficient and sterically hindered substrates .
- Substrate Scope : Effective in ring-closing metathesis (RCM) of tri- and tetrasubstituted alkenes, outperforming the first-generation catalyst .
- Applications : Used in synthesizing complex natural products and pharmaceuticals due to broader reactivity .
Hoveyda–Grubbs Catalyst
Structure : Features a chelating benzylidene ether group (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-phenylinden-1-ylidene)ruthenium(II)), improving air and moisture stability .
Key Differences :
- Stability : The chelating alkylidene group allows catalyst recovery and reuse, reducing loading requirements .
- Reaction Efficiency : Superior performance in ring-opening metathesis polymerization (ROMP) and cross-metathesis with electron-poor olefins .
- Molecular Weight : Higher (949.09 g/mol) due to the indenylidene and NHC ligands .
BINAP-Based Chiral Catalysts
Structure: Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) (CAS: 4281-40-7) incorporates chiral BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) ligands for asymmetric catalysis . Key Differences:
- Application: Specialized in enantioselective hydrogenation and allylic alkylation, contrasting with the non-chiral metathesis focus of first-gen Grubbs catalysts .
- Ligand Impact: BINAP’s chirality enables precise stereochemical control, irrelevant to the non-selective PCy₃ ligands in the target compound .
Bis(isobutylphobane)ruthenium Complexes
Structure : Dichloro-(3-phenyl-1H-inden-1-ylidene)bis(isobutylphobane)ruthenium(II) (CAS: N/A) uses smaller isobutylphobane ligands instead of PCy₃ .
Key Differences :
- Steric Effects : Reduced ligand bulk may increase accessibility to sterically hindered substrates but lower thermal stability compared to PCy₃ .
- Reactivity Profile: Limited data, but sulfur-containing variants (e.g., phenylthiomethylene derivatives) show altered electronic properties .
Data Table: Comparative Analysis of Key Catalysts
Research Findings and Performance Metrics
- Efficiency in Cyclization : The target compound achieved cyclization of allylglycine-containing peptides but required a 10-fold molar excess due to moderate activity, whereas second-gen catalysts operate at lower loadings .
- Catalyst Longevity : Hoveyda–Grubbs retained >90% activity after 5 cycles in ROMP, unlike first-gen catalysts, which degrade faster .
Biological Activity
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II), commonly referred to as Ru(II) complex, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and agricultural applications. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₄₁H₇₄Cl₂P₂Ru
- Molecular Weight : 800.95 g/mol
- Melting Point : 160-165 °C
- Boiling Point : 383.4 °C at 760 mmHg
- CAS Number : 194659-03-5
Ruthenium complexes, including the dichloro derivative discussed here, exhibit biological activity primarily through their interaction with cellular components. The mechanism often involves:
- Inhibition of Protein Kinases : Ruthenium complexes have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies indicate that Ru(II) complexes can inhibit Cdk2/cyclin E activity, leading to reduced proliferation in cancer cells .
- DNA Interaction : These compounds can intercalate into DNA or bind covalently, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some ruthenium complexes induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .
Anticancer Activity
Research has demonstrated that dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) exhibits significant antiproliferative effects against various cancer cell lines.
IC50 Values in Different Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| Ovarian Cancer (CH1) | 0.67 - 3.3 |
| Colon Cancer (SW480) | 0.64 - 4.1 |
| Lung Cancer (A549) | 3.1 - 10 |
| Prostate Cancer (LNCaP) | 2.3 - 16 |
These values indicate that the compound is particularly effective against ovarian and colon cancer cell lines compared to lung and prostate cancer cell lines .
Case Studies
- In Vitro Studies : In a study evaluating various ruthenium complexes, it was found that Ru(II) complexes demonstrated higher cytotoxicity than their osmium counterparts across multiple cancer cell lines . The study reported that at a concentration of 10 μM, the dichloro complex inhibited Cdk2/cyclin E by approximately 43%, showcasing its potential as an anticancer agent.
- Antimicrobial Activity : Beyond anticancer properties, this ruthenium complex has shown promise in antimicrobial applications. Research indicates that some ruthenium complexes possess antibacterial activity against pathogenic bacteria, making them candidates for further investigation in medicinal chemistry .
Agricultural Applications
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) has also been explored for its role in agricultural pheromone compositions. It is utilized to manipulate microbial pathways for the biosynthesis of fatty alcohols and aldehydes, which can serve as insect pheromones . This application highlights the compound's versatility beyond medicinal uses.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II), and how is purity validated?
- Synthesis : The compound is typically synthesized via ligand substitution reactions using precursor ruthenium complexes. For example, Grubbs-type catalysts are prepared by reacting RuCl₂(PPh₃)₃ with carbene ligands under inert conditions. A modified procedure involves refluxing in dry toluene with excess tricyclohexylphosphine and a carbene precursor, followed by crystallization .
- Purity Validation : Argentometric titration is used to quantify chloride content (>90% purity), while NMR spectroscopy identifies residual ligands or solvents. Solid-state characterization (e.g., X-ray diffraction) confirms structural integrity .
Q. What are the key applications of this complex in olefin metathesis, and how does it compare to Grubbs catalysts?
- Applications : It is effective in ring-closing metathesis (RCM) and cross-metathesis (CM) of electron-deficient substrates, such as acrylates or styrenes, due to its stabilized carbene intermediate .
- Comparison to Grubbs Catalysts : Unlike Grubbs catalysts (e.g., benzylidene derivatives with N-heterocyclic carbenes), this complex exhibits slower initiation but higher thermal stability, making it preferable for reactions requiring prolonged heating .
Q. How should this catalyst be stored and handled to prevent degradation?
- Storage : Store under inert gas (Ar or N₂) at –20°C to minimize oxidation. Solutions in toluene or dichloromethane should be prepared fresh to avoid ligand dissociation.
- Handling : Use Schlenk-line techniques for air-sensitive reactions. Purity degradation (>5% over 6 months) can be monitored via NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate catalyst deactivation during prolonged metathesis reactions?
- Experimental Design :
- Temperature : Maintain ≤80°C to prevent carbene decomposition.
- Solvent Choice : Use non-coordinating solvents (e.g., toluene) to avoid ligand displacement.
- Additives : Add 1,4-benzoquinone (10 mol%) to scavenge free phosphines, which can poison the catalyst .
- Data Analysis : Track turnover number (TON) via GC-MS or NMR. A TON drop >20% indicates irreversible deactivation, often due to Ru-hydride byproduct formation .
Q. What mechanistic insights explain contradictory reactivity trends between electron-rich and electron-deficient olefins?
- Mechanistic Studies : DFT calculations suggest electron-deficient olefins stabilize the transition state via π-backbonding with Ru, accelerating metathesis. Conversely, steric hindrance from electron-rich substrates slows carbene exchange .
- Experimental Validation : Kinetic profiling (e.g., measurements) using substituted styrenes confirms a 3–5× rate enhancement for nitro-substituted vs. methoxy-substituted olefins .
Q. How does ligand substitution (e.g., tricyclohexylphosphine vs. tricyclopentylphosphine) impact catalytic activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
